molecular formula C6H11F3N2 B1394231 2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine CAS No. 1263279-91-9

2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine

Cat. No.: B1394231
CAS No.: 1263279-91-9
M. Wt: 168.16 g/mol
InChI Key: BVVNZGJNHPMVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to interact with monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL by this compound leads to elevated levels of 2-AG, which in turn activates cannabinoid receptors CB1 and CB2 . This interaction highlights the compound’s potential in modulating endocannabinoid signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the elevation of 2-AG levels due to MAGL inhibition can lead to increased activation of CB1 and CB2 receptors, which are involved in regulating mood, appetite, pain, and inflammation . Additionally, this compound has been shown to affect synaptic transmission and neuroinflammatory responses in neuronal cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as a reversible and selective inhibitor of MAGL, competing with the 2-AG substrate for binding to the enzyme’s active site . This inhibition prevents the hydrolysis of 2-AG, leading to its accumulation and subsequent activation of cannabinoid receptors. The molecular mechanism also involves changes in gene expression related to endocannabinoid signaling and inflammatory pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of MAGL and persistent elevation of 2-AG levels.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits MAGL and elevates 2-AG levels without causing significant adverse effects . Higher doses may lead to toxic effects, including synaptic depression, altered sleep patterns, and decreased gamma power in electroencephalogram (EEG) recordings . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to endocannabinoid signaling. The compound interacts with MAGL, preventing the hydrolysis of 2-AG into arachidonic acid and glycerol . This inhibition alters metabolic flux and increases the levels of 2-AG, which serves as an agonist for cannabinoid receptors. The compound’s impact on metabolic pathways highlights its potential in modulating physiological processes regulated by endocannabinoid signaling.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to be efficiently transported across cell membranes, allowing it to reach intracellular targets such as MAGL . Additionally, this compound exhibits a favorable distribution profile, accumulating in tissues where endocannabinoid signaling is prominent.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with MAGL and other intracellular targets . Post-translational modifications and targeting signals may further influence its localization to specific compartments or organelles, enhancing its efficacy in modulating endocannabinoid signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another approach includes the Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the azetidine ring.

    Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to it.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various N-substituted azetidines.

Scientific Research Applications

2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine is unique due to the presence of the trifluoropropan-1-amine moiety, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced performance characteristics.

Properties

IUPAC Name

2-(azetidin-1-yl)-3,3,3-trifluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2/c7-6(8,9)5(4-10)11-2-1-3-11/h5H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVNZGJNHPMVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine
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Reactant of Route 6
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